DH20931

Breast cancer Cytotoxicity Biisoquinoline

DH20931 is a rigid 6,6′-dimethoxy biisoquinoline imidazolium compound (CAS 1629992-28-4) identified as the first-in-class small-molecule agonist of ceramide synthase 2 (CerS2). It exhibits potent, receptor-independent cytotoxicity across diverse breast cancer subtypes, with IC50 values ranging from 0.3–3.9 μM across triple-positive and triple-negative cell lines.

Molecular Formula C21H21ClN2O2
Molecular Weight 368.861
Cat. No. B1192514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDH20931
SynonymsDH20931
Molecular FormulaC21H21ClN2O2
Molecular Weight368.861
Structural Identifiers
SMILESCOC1=CC=C2C3=C4C5=CC=C(OC)C=C5CC[N+]4=CN3CCC2=C1.[Cl-]
InChIInChI=1S/C21H21N2O2.ClH/c1-24-16-3-5-18-14(11-16)7-9-22-13-23-10-8-15-12-17(25-2)4-6-19(15)21(23)20(18)22;/h3-6,11-13H,7-10H2,1-2H3;1H/q+1;/p-1
InChIKeyJVGUFPVWKWESKD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DH20931: A First-in-Class CerS2 Agonist Biisoquinoline for Triple-Negative Breast Cancer Research Procurement


DH20931 is a rigid 6,6′-dimethoxy biisoquinoline imidazolium compound (CAS 1629992-28-4) identified as the first-in-class small-molecule agonist of ceramide synthase 2 (CerS2) . It exhibits potent, receptor-independent cytotoxicity across diverse breast cancer subtypes, with IC50 values ranging from 0.3–3.9 μM across triple-positive and triple-negative cell lines . Its mechanism couples CerS2-mediated very-long-chain ceramide (VLCC) accumulation with calcium-mediated mitochondrial dysfunction, representing a novel therapeutic axis distinct from conventional tubulin-targeting or DNA-damaging chemotypes .

Why Structurally Related Biisoquinolines or Alternative Ceramide Modulators Cannot Substitute for DH20931 in TNBC Research


DH20931 is the sole reported small-molecule agonist—rather than inhibitor—of CerS2 , while all known alternative ceramide pathway modulators (e.g., FTY720, ST1074) function as competitive inhibitors of CerS2 or related synthases . Its unique 6,6′-dimethoxy substitution pattern on the rigid biisoquinoline scaffold is critical for nanomolar CerS2 activation (Kact = 16.54 nM), a potency not recapitulated by any other methoxy-substituted analog in the same series . Noscapine, the closest structural analog, lacks the imidazolium core and requires >44-fold higher concentrations to achieve comparable breast cancer cell growth inhibition . Consequently, generic substitution with either structurally related biisoquinolines or mechanistically distinct ceramide modulators would fundamentally alter both target engagement and downstream pharmacology, making cross-compound interchange scientifically invalid.

Quantitative Differentiation Evidence for DH20931 Procurement Selection Over Closest Analogs


Cytotoxic Potency Comparison: DH20931 vs. Noscapine in Breast Cancer Cell Lines

DH20931 (compound 1c) demonstrated markedly superior growth inhibitory potency compared to the structurally related natural product noscapine. In the MCF7 (ER-positive) breast cancer cell line, DH20931 exhibited an IC50 of 1.3 μM versus 57 μM for noscapine, representing an approximately 44-fold improvement in potency . In the MDA-MB231 (triple-negative) cell line, DH20931 showed an IC50 of 3.9 μM compared to 64 μM for noscapine, a 16.4-fold enhancement .

Breast cancer Cytotoxicity Biisoquinoline

CerS2 Target Engagement: DH20931 Activation Constant vs. Alternative Ceramide Synthase Modulators

DH20931 activates CerS2 with a Kact of 16.54 nM, demonstrating nanomolar target engagement . In contrast, the known CerS2/CerS4 dual inhibitor ST1074 inhibits CerS2 with an IC50 of 7 μM (7,000 nM) , and the immunomodulatory CerS2 inhibitor FTY720 acts via competitive inhibition toward dihydrosphingosine with reported Ki values in the low micromolar range . The >400-fold difference between DH20931's activation potency and the inhibitory potency of the nearest-characterized CerS2 ligands underscores its unique pharmacodynamic profile.

CerS2 Target engagement Agonism

Chemotherapy-Sparing Effect: DH20931 Plus Doxorubicin Combination vs. Doxorubicin Alone

In laboratory co-treatment experiments, the combination of DH20931 with doxorubicin achieved equivalent cancer cell-killing efficacy while enabling an approximately fivefold (5×) reduction in the required doxorubicin dose compared to doxorubicin monotherapy . This chemotherapy-sparing effect was demonstrated across breast cancer cell models and has potential implications for reducing chemotherapy-associated toxicity in future therapeutic regimens.

Combination therapy Doxorubicin Dose reduction

Receptor-Independent Broad-Spectrum Activity: DH20931 vs. Receptor-Restricted Targeted Therapies

DH20931 demonstrates potent cytotoxicity across all breast cancer subtypes irrespective of estrogen receptor (ER), progesterone receptor (PR), and HER2 expression status, with IC50 values spanning 0.3–3.9 μM across MCF7 (ER+), MDA-MB231 (TNBC), and additional hormone-responsive and HER2-expressing lines . In contrast, standard targeted agents such as tamoxifen (requiring ER expression) and trastuzumab (requiring HER2 amplification) are ineffective against TNBC by definition . Even within the biisoquinoline series, the SAR study demonstrated that only the 6,6′-dimethoxy imidazolium configuration (DH20931) achieves this breadth of receptor-independent activity .

Receptor-independent TNBC Broad-spectrum

In Vivo Tumor Growth Inhibition and Safety Profile in Orthotopic Xenograft Models

In orthotopic and patient-derived xenograft (PDX) models of TNBC, DH20931 significantly suppressed tumor progression without causing noticeable body weight loss or overt signs of toxicity in treated mice . By comparison, the standard chemotherapeutic doxorubicin, while effective in these models, is associated with cumulative cardiotoxicity and weight loss at therapeutic doses, whereas DH20931's in vivo safety profile was described as favorable across all preclinical studies to date . Earlier reports additionally cited that DH20931 reduced tumor weight and volume by up to 85% in the first 30 days of treatment without toxicity .

In vivo Xenograft Tumor growth

Drug-Likeness and Developability Profile: SwissADME Analysis Confirms Lead-Like Properties

In silico SwissADME analysis confirmed that DH20931 possesses all properties of a druggable molecule and fully complies with Lipinski's Rule of Five . Molecular dynamics simulations further demonstrated a highly stable DH20931-CerS2 binding complex with a predicted binding free energy of −92.86 kcal/mol, remaining stable throughout a 100-nanosecond simulation with protein Cα RMSD maintained at 2.3–3.5 Å . In contrast, noscapine's drug-likeness is compromised by its substantially higher molecular flexibility and lack of a permanent cationic charge, which contributes to its weaker potency and distinct pharmacological profile .

Drug-likeness Lipinski ADME

Optimal Research and Industrial Application Scenarios for DH20931 Driven by Quantitative Differentiation Evidence


TNBC Drug Discovery Programs Requiring a First-in-Class CerS2 Agonist Tool Compound

For academic and industry laboratories investigating CerS2 agonism as a therapeutic strategy in triple-negative breast cancer (TNBC), DH20931 is the only available small molecule with validated, nanomolar CerS2 activation (Kact = 16.54 nM) . Its receptor-independent activity across all breast cancer subtypes (IC50 0.3–3.9 μM) and its demonstrated genetic dependence on CerS2—where CERS2-knockout cells exhibit >10-fold resistance —make it the definitive positive control for CerS2 target engagement studies.

Combination Chemotherapy Studies Aiming for Doxorubicin Dose Reduction

DH20931 is uniquely suited for preclinical combination therapy experiments where reducing doxorubicin exposure is a study objective. The documented fivefold reduction in doxorubicin dose required for equivalent cancer cell killing when co-administered with DH20931 provides a quantifiable rationale for its inclusion in chemosensitization protocols, distinguishing it from noscapine and other biisoquinoline analogs lacking documented chemotherapy-sparing data.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Campaigns

As the most potent compound identified within a systematic methoxy-substituted biisoquinoline SAR series, and the only 6,6′-dimethoxy imidazolium derivative with demonstrated broad-spectrum breast cancer cytotoxicity, DH20931 serves as the benchmark lead compound for medicinal chemistry efforts aimed at further optimizing CerS2 agonism . Its favorable SwissADME drug-likeness profile and computationally validated target binding (−92.86 kcal/mol predicted free energy; 100 ns MD stability) position it as the optimal starting scaffold for hit-to-lead and lead optimization campaigns within the biisoquinoline chemotype.

In Vivo Proof-of-Concept Studies in Orthotopic or PDX Breast Cancer Models

For laboratories transitioning TNBC drug candidates into animal models, DH20931 offers the advantage of published in vivo efficacy data across both orthotopic xenograft and patient-derived xenograft (PDX) models, with documented significant tumor growth suppression, no observed weight loss, and a favorable safety profile . This body of in vivo evidence reduces the experimental uncertainty typically associated with compounds that have only been characterized in vitro, providing procurement decision-makers with greater confidence in translational relevance.

Quote Request

Request a Quote for DH20931

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.